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Introduction

Surufatinib, also known as HMPL-012, is a novel, orally administered small-molecule tyrosine
kinase inhibitor (TKI) developed for the treatment of solid tumors.[1][2] It has demonstrated
significant clinical activity, particularly in advanced neuroendocrine tumors (NETS).[3][4] What
distinguishes Surufatinib is its unique dual mechanism of action, concurrently targeting tumor
angiogenesis and modulating the tumor immune microenvironment.[1][2] This is achieved
through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors
(VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1
Receptor (CSF-1R).[3][5] This guide provides an in-depth technical overview of the discovery,
synthesis, mechanism of action, and pivotal clinical evaluation of Surufatinib.

Discovery and Rationale for Multi-Target Inhibition

The development of Surufatinib was predicated on the scientific understanding that tumor
growth, progression, and metastasis are dependent on two interconnected processes:
angiogenesis and immune evasion.

e Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size, a
process known as angiogenesis.[6] Key drivers of this process are the VEGF and FGF
signaling pathways.[6] By promoting the formation of new blood vessels, these pathways
supply tumors with essential oxygen and nutrients. Therefore, inhibiting their receptors,
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VEGFR and FGFR, is a validated strategy in oncology to starve tumors and impede their
growth.[6][7]

e Immune Evasion: Tumors develop mechanisms to evade destruction by the host's immune
system. A key component of the tumor microenvironment (TME) is the presence of tumor-
associated macrophages (TAMs), which often adopt an M2-polarized phenotype that
suppresses anti-tumor immune responses and promotes tumor growth and angiogenesis.[6]
[7] The survival, differentiation, and function of these TAMs are critically dependent on the
CSF-1/CSF-1R signaling pathway.[7]

The rationale behind Surufatinib's design was to create a single molecule capable of
simultaneously blocking both of these critical pathways. This dual-pronged attack aims to not
only inhibit tumor angiogenesis but also to remodel the TME from an immunosuppressive to an
immune-supportive state, potentially leading to a more potent and durable anti-tumor response.

[3]

Mechanism of Action

Surufatinib exerts its anti-tumor effects through the simultaneous inhibition of three key
receptor tyrosine kinases.

e Anti-Angiogenesis:

o VEGFR Inhibition: Surufatinib potently inhibits VEGFR1, 2, and 3.[3] VEGFR2 is the
primary mediator of the angiogenic signal in endothelial cells.[8] By blocking ATP binding
to the kinase domain of these receptors, Surufatinib prevents their activation by VEGF
ligands, thereby inhibiting endothelial cell proliferation, migration, and survival, which are
all critical steps in the formation of new blood vessels.[8][9]

o FGFRL1 Inhibition: The FGFR1 pathway is another important pro-angiogenic signal and a
known mechanism of resistance to anti-VEGF therapies.[3] Surufatinib's inhibition of
FGFR1 provides a more comprehensive blockade of angiogenesis and may overcome
potential resistance mechanisms.[3]

e Immune Regulation:
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o CSF-1R Inhibition: By inhibiting CSF-1R, Surufatinib targets the M2-phenotype tumor-
associated macrophages in the TME.[7] This action is intended to reduce the population of
these immunosuppressive cells, thereby enhancing the body's natural anti-tumor immune
response.[2][10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways
targeted by Surufatinib.
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Caption: VEGFR Signaling Pathway Inhibition by Surufatinib.
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Caption: FGFR1 Signaling Pathway Inhibition by Surufatinib.
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Caption: CSF-1R Signaling Pathway Inhibition by Surufatinib.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for Surufatinib is proprietary and detailed
within patent filings (e.g., U.S. Pat. No. 8,658,658), the general synthetic strategy involves
multi-step organic synthesis.[11] The synthesis of complex heterocyclic molecules like
Surufatinib typically involves the sequential construction of its core components: the
substituted indole, the pyrimidine ring, and the phenyl methanesulfonamide side chain,
followed by their coupling. Key reactions often include nucleophilic aromatic substitution, cross-
coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and standard functional group
manipulations to build the final molecule.

Chemical Information:
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e Chemical Name: N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-
2-yl)amino)phenyl)methanesulfonamide

e Molecular Formula: C24H28N603S

e Molecular Weight: 480.6 g/mol

Preclinical and Clinical Development
Preclinical Data: In Vitro Kinase Inhibition

Preclinical studies were essential to establish the potency and selectivity of Surufatinib against
its intended targets. The half-maximal inhibitory concentration (ICso) values demonstrate its
potent activity at the nanomolar level.[3]

Target Kinase ICso0 (MmoIIL)
VEGFR1 0.002
VEGFR2 0.024
VEGFR3 0.001
FGFR1 0.015
CSF-1R 0.004

Data sourced from Xu J, et al. (2021).[3]

Clinical Efficacy in Neuroendocrine Tumors

The clinical efficacy of Surufatinib was robustly demonstrated in two pivotal, randomized,
double-blind, placebo-controlled Phase Il trials conducted in China: SANET-ep and SANET-p.
[41[12][13][14]

Table 2: Efficacy Results from the SANET-ep Trial (Extra-pancreatic NETS)
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. Surufatinib Hazard Ratio
Endpoint Placebo (n=69) p-value
(n=129) (95% CI)
Median PFS
9.2 3.8 0.33(0.22-0.50)  <0.0001
(months)
Objective
10.3% 0% - -
Response Rate
Disease Control
86.5% 65.7% - -
Rate
PFS:
Progression-Free
Survival; Cl:
Confidence

Interval. Data
from Xu J, et al.
(2020).[4]

Table 3: Efficacy Results from the SANET-p Trial (Pancreatic NETS)
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. Surufatinib Hazard Ratio
Endpoint Placebo (n=59) p-value
(n=113) (95% CI)
Median PFS
10.9 3.7 0.49 (0.32-0.76) 0.0011
(months)
Objective
19.2% 1.9% - -
Response Rate
Disease Control
80.8% 66.0% - -
Rate
PFS:
Progression-Free
Survival; Cl:
Confidence

Interval. Data
from Xu J, et al.
(2020).[12]

Safety and Tolerability

Across clinical studies, Surufatinib has demonstrated a manageable safety profile. The most
common treatment-related adverse events are consistent with those of other TKIs targeting the
VEGF pathway.[5][13]

Table 4: Common Grade =3 Treatment-Related Adverse Events (TRAES)

Adverse Event SANET-ep (Surufatinib) SANET-p (Surufatinib)
Hypertension 36% 38%

Proteinuria 19% 10%
Hypertriglyceridemia 8% 7%

Diarrhea 5% 5%

Data from Xu J, et al. (2020).
[41[12]
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Experimental Protocols

The following sections describe representative, standardized methodologies for the key
experiments used to characterize a novel kinase inhibitor like Surufatinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the 1Cso value of an inhibitor against a target
kinase.

Objective: To quantify the potency of Surufatinib in inhibiting the enzymatic activity of
recombinant VEGFR, FGFR1, and CSF-1R kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Kinase
activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity.
Inhibition of the kinase results in less ATP consumption and a higher signal.

Materials:

e Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, CSF-1R).

» Kinase-specific peptide substrate.

o Surufatinib stock solution (e.g., 10 mM in DMSO).

e ATP solution.

o Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA).
o Luminescence-based ATP detection kit (e.g., ADP-Glo™).

o 384-well white assay plates.

Luminometer plate reader.
Procedure:

e Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Surufatinib in DMSO.
Further dilute these in kinase buffer to achieve the final desired assay concentrations.
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Ensure the final DMSO concentration remains constant across all wells (e.g., <1%).

o Reaction Setup:

o Add 2.5 pL of diluted Surufatinib or vehicle (DMSO) to the appropriate wells of a 384-well
plate.

o Add 5 pL of a master mix containing the specific kinase enzyme and its corresponding
peptide substrate, prepared in kinase buffer.

o Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

e Initiate Reaction: Add 2.5 pL of ATP solution to each well to start the kinase reaction. The
ATP concentration should be at or near the Michaelis constant (Km) for each respective
enzyme.

 Incubation: Incubate the plate at room temperature for 60 minutes.
 Signal Detection:

o Stop the kinase reaction by adding 5 uL of ADP-Glo™ Reagent, which also depletes the
remaining ATP. Incubate for 40 minutes.

o Add 10 uL of Kinase Detection Reagent to convert the generated ADP back to ATP and
produce a luminescent signal. Incubate for 30-60 minutes.

o Data Acquisition: Measure the luminescence signal using a plate reader.

o Data Analysis: Calculate the percent inhibition for each Surufatinib concentration relative to
the vehicle control. Determine the I1Cso value by fitting the data to a four-parameter logistic
dose-response curve.[15][16]

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the efficacy of Surufatinib in inhibiting the proliferation of tumor cell
lines.
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of

MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

Human tumor cell lines (e.g., HOS, U20S for osteosarcoma).[10]
Complete cell culture medium.

Surufatinib stock solution (10 mM in DMSO).

MTT solution (5 mg/mL in PBS).

Solubilization solution (e.g., DMSO or acidified isopropanol).
96-well clear flat-bottom plates.

Microplate reader (absorbance).

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000
cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

Compound Treatment: Remove the medium and replace it with fresh medium containing
serial dilutions of Surufatinib. Include a vehicle control (DMSO only).

Incubation: Incubate the cells for 48-72 hours.

MTT Addition: Add 10 pL of MTT solution to each well and incubate for an additional 3-4
hours, allowing formazan crystals to form.

Solubilization: Carefully remove the medium and add 100 pL of solubilization solution to each
well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate
reader.
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» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Determine the ECso value (effective concentration for 50% inhibition) from a
dose-response curve.[5][15]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of a compound in a living organism.
Objective: To assess the in vivo efficacy of Surufatinib in suppressing tumor growth.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are
established, the mice are treated with the test compound, and tumor growth is monitored over
time.

Materials:

e Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
e Human tumor cell line of interest.

o Matrigel or similar basement membrane matrix.

o Surufatinib formulation for oral gavage.

» Vehicle control solution.

o Calipers for tumor measurement.

Procedure:

« Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 108 cells)
mixed with Matrigel into the flank of each mouse.

e Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a
predetermined size (e.g., 100-200 mms3), randomize the mice into treatment and control

groups.
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o Treatment Administration: Administer Surufatinib (e.g., once daily by oral gavage) or vehicle
control to the respective groups for a specified duration (e.g., 21-28 days).

e Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume
using the formula: (Length x Width?)/2.

o Monitor animal body weight and overall health as indicators of toxicity.

o Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight
measurement and further analysis (e.g., immunohistochemistry, western blotting).[10]

o Data Analysis: Compare the mean tumor volume and tumor weight between the treatment
and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

Surufatinib is a rationally designed multi-kinase inhibitor with a novel dual mechanism of
action that targets both tumor angiogenesis and the immunosuppressive tumor
microenvironment. Its potent and selective inhibition of VEGFR, FGFR1, and CSF-1R has been
validated in preclinical studies. This promising preclinical profile has translated into significant
clinical benefit, as demonstrated in the pivotal SANET-ep and SANET-p Phase Il trials,
establishing Surufatinib as an important therapeutic option for patients with advanced
neuroendocrine tumors.[3][4][12] Ongoing research continues to explore its potential in other
solid tumors and in combination with other anti-cancer therapies.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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